molecular formula C10H13FOS B13083551 4-Fluoro-2-isobutoxybenzenethiol

4-Fluoro-2-isobutoxybenzenethiol

Cat. No.: B13083551
M. Wt: 200.27 g/mol
InChI Key: GDSBRYHRXSACHF-UHFFFAOYSA-N
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Description

4-Fluoro-2-isobutoxybenzenethiol is an organic compound characterized by the presence of a fluorine atom, an isobutoxy group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-isobutoxybenzenethiol typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorophenol.

    Etherification: The hydroxyl group of 4-fluorophenol is converted to an isobutoxy group using isobutyl bromide in the presence of a base such as potassium carbonate.

    Thiol Formation: The resulting 4-fluoro-2-isobutoxybenzene is then subjected to thiolation using thiourea followed by hydrolysis to introduce the thiol group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Fluorine-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-isobutoxybenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-isobutoxybenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

    4-Fluoro-2-methoxybenzenethiol: Similar structure but with a methoxy group instead of an isobutoxy group.

    4-Fluoro-2-ethoxybenzenethiol: Contains an ethoxy group instead of an isobutoxy group.

    4-Fluoro-2-propoxybenzenethiol: Features a propoxy group instead of an isobutoxy group.

Uniqueness: 4-Fluoro-2-isobutoxybenzenethiol is unique due to the presence of the isobutoxy group, which can impart different steric and electronic properties compared to other alkoxy-substituted analogs. This can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H13FOS

Molecular Weight

200.27 g/mol

IUPAC Name

4-fluoro-2-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C10H13FOS/c1-7(2)6-12-9-5-8(11)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3

InChI Key

GDSBRYHRXSACHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)F)S

Origin of Product

United States

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